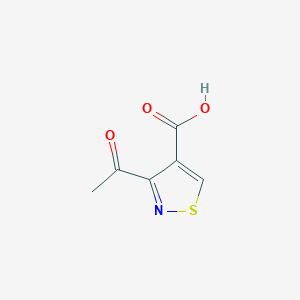
3-Acetyl-1,2-thiazole-4-carboxylic acid
Cat. No. B049378
Key on ui cas rn:
118739-39-2
M. Wt: 171.18 g/mol
InChI Key: WBQGAGZVZKISHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05098462
Procedure details


Following generally the procedure of Example 28, ethyl 3-ethyl-4-isothiazolecarboxylate is reacted with NBS and benzoyl peroxide to give ethyl 3-(1-bromoethyl)-4-isothiazolecarboxylate, which is then reacted with sodium bicarbonate and DMSO and the resulting ethyl 3-acetyl-4-isothiazolecarboxylate is treated with lithium hydroxide monohydrate to yield 3-acetyl-4-isothiazolecarboxylic acid.


Name
ethyl 3-acetyl-4-isothiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[C:6]([C:9]1[C:13]([C:14]([O:16]CC)=[O:15])=[CH:12][S:11][N:10]=1)(=[O:8])[CH3:7].O.[OH-].[Li+]>CS(C)=O>[C:6]([C:9]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][S:11][N:10]=1)(=[O:8])[CH3:7] |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
ethyl 3-acetyl-4-isothiazolecarboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NSC=C1C(=O)OCC
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=NSC=C1C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
